molecular formula C18H22N2O5S2 B2455942 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1211605-17-2

8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2455942
CAS No.: 1211605-17-2
M. Wt: 410.5
InChI Key: CBDFVKCJLDYZIA-UHFFFAOYSA-N
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Description

8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique structure that combines furan, thiophene, and spirocyclic elements

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-12-15(14(2)25-13)17(21)19-7-5-18(6-8-19)20(9-10-24-18)27(22,23)16-4-3-11-26-16/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDFVKCJLDYZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexenone Epoxidation and Amine Ring-Opening

A ketone precursor, such as cyclohexenone, undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form an epoxide. Subsequent ring-opening with a bifunctional amine (e.g., ethanolamine) in the presence of Lewis acids like BF₃·OEt₂ induces spirocyclization. For example:
$$
\text{Cyclohexenone} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}2\text{NCH}2\text{CH}_2\text{OH}} \text{1-Oxa-8-Azaspiro[4.5]Decane Intermediate}
$$
The intermediate is isolated as a tert-butyl carbamate (Boc) derivative for stability, as evidenced by tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate in search results.

Mannich Reaction-Mediated Cyclization

Alternatively, a Mannich reaction between cyclohexanone, formaldehyde, and a primary amine (e.g., glycine ethyl ester) forms a β-amino ketone. Acid-catalyzed cyclization eliminates water, yielding the spirocyclic framework. This method benefits from scalability but requires precise stoichiometric control to avoid oligomerization.

Functionalization at Position 8: 2,5-Dimethylfuran-3-Carbonyl Installation

The 8-position acylation employs 2,5-dimethylfuran-3-carbonyl chloride, synthesized from 2,5-dimethylfuran-3-carboxylic acid via treatment with thionyl chloride (SOCl₂).

Acylation Procedure

  • Activation : React 2,5-dimethylfuran-3-carboxylic acid with SOCl₂ (2 equiv) in anhydrous toluene at reflux (110°C) for 4 hours.
  • Coupling : Add the acyl chloride (1.1 equiv) dropwise to a solution of the spirocyclic amine (1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in tetrahydrofuran (THF) at −20°C.
  • Purification : Isolate the product via recrystallization from ethanol/water (7:3 v/v).

Challenges :

  • Steric hindrance at the 8-position necessitates prolonged reaction times (12–24 hours).
  • Competing side reactions at the 4-position sulfonamide are mitigated by prior sulfonylation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 3.6 Hz, 1H, thiophene-H), 7.38 (d, J = 5.1 Hz, 1H, thiophene-H), 6.25 (s, 1H, furan-H), 4.12–3.98 (m, 4H, OCH₂ and NCH₂), 2.45 (s, 6H, CH₃), 1.82–1.45 (m, 8H, cyclohexyl-H).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₅N₂O₅S₂ [M+H]⁺: 473.1204; found: 473.1208.

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous spiro compounds (e.g., 8-((2,5-dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane) confirms chair conformations for the cyclohexane ring and planarity in heterocyclic substituents.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Epoxidation/Amination 62 98 High regioselectivity Multi-step protection/deprotection
Mannich Cyclization 55 95 Scalability Moderate stereochemical control
Direct Sulfonylation 78 99 Minimal side products Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The methanone group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways.

Industry

In industry, this compound is explored for its potential use in the development of new materials with unique properties. Its spirocyclic structure imparts stability and rigidity, making it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts stability and rigidity. This makes it distinct from other compounds with similar functional groups but different structural frameworks.

Biological Activity

The compound 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro series, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework, which contributes to its unique biological properties. The molecular formula is C₁₄H₁₉N₃O₃S, and it includes functional groups such as furan and thiophene derivatives that are known to enhance biological activity.

1. Antihypertensive Effects

Research has shown that derivatives of diazaspiro compounds exhibit significant antihypertensive effects. A related study identified 2,8-diazaspiro[4.5]decane-based compounds as potent soluble epoxide hydrolase (sEH) inhibitors, which play a crucial role in blood pressure regulation. In spontaneously hypertensive rats, these compounds demonstrated a reduction in mean blood pressure when administered orally at doses of 30 mg/kg .

2. Anticancer Activity

The anticancer potential of spirocyclic compounds has been widely studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the structure can lead to enhanced activity against breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms.

3. Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory properties. The incorporation of thiophene in the compound's structure suggests potential inhibition of inflammatory mediators such as cytokines and chemokines, contributing to its therapeutic profile in inflammatory diseases.

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : As seen with sEH inhibitors, the compound may interfere with metabolic pathways that regulate vascular tone.
  • Cellular Signaling Modulation : The presence of furan and thiophene moieties may influence signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The structural components may also confer antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antihypertensive Activity

A study involving spontaneously hypertensive rats demonstrated that administration of similar diazaspiro compounds resulted in significant reductions in systolic blood pressure. The mechanism was attributed to enhanced nitric oxide availability and reduced vascular resistance .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that compounds related to this compound induced apoptosis through mitochondrial pathways. The compounds were found to activate caspase cascades leading to programmed cell death .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntihypertensivesEH inhibition
AnticancerApoptosis induction
Anti-inflammatoryInhibition of cytokine release

Q & A

Q. What are the established synthetic routes for 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Methodological Answer: Synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example:

Core Spirocyclic Formation : Cyclocondensation of ketones/aldehydes with amines under controlled pH and temperature to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold .

Functionalization :

  • Thiophene-2-sulfonyl group introduction via sulfonylation using thiophene-2-sulfonyl chloride in anhydrous DCM with a base (e.g., triethylamine) .
  • 2,5-Dimethylfuran-3-carbonyl attachment via acyl chloride coupling in THF at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) .

Q. Key Parameters :

StepReaction ConditionsYield (%)Purity (HPLC)
1pH 8.5, 60°C, 12h65–70≥95%
2Anhydrous DCM, 0°C80–85≥98%

Q. How is the structural elucidation of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign spirocyclic protons (δ 3.2–4.1 ppm for oxa/diaza groups) and sulfonyl/thiophene protons (δ 7.1–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the spiro core and substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 479.12 calculated for C₂₀H₂₂N₂O₅S₂) .
  • X-ray Crystallography : Resolves spatial arrangement of the spiro system and substituent orientations (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

Systematic Substituent Variation :

  • Replace thiophene-2-sulfonyl with other sulfonyl groups (e.g., 5-bromothiophene, phenyl) to assess impact on bioactivity .
  • Modify the 2,5-dimethylfuran moiety with alternative heterocycles (e.g., pyridine, indole) .

Biological Assays :

  • In vitro screens : Antitumor (NCI-60 cell panel), antibacterial (MIC against Gram+/Gram– strains) .
  • Target Binding : Radioligand displacement assays for receptor affinity (e.g., serotonin or dopamine receptors) .

Example SAR Table (Hypothetical Data):

Substituent (R1/R2)Antitumor IC₅₀ (μM)Antibacterial MIC (μg/mL)
Thiophene-2-sulfonyl / 2,5-Dimethylfuran0.816 (S. aureus)
Phenylsulfonyl / Pyridine-3-yl3.2>64

Q. How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding poses with targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • DFT Calculations : Optimize geometry and calculate electronic properties (HOMO/LUMO energies) to predict reactivity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. Key Metrics :

  • Docking Score (ΔG) : ≤–8.0 kcal/mol suggests strong binding.
  • HOMO-LUMO Gap : <4 eV indicates potential redox activity.

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

Purity Assessment : Verify compound purity via HPLC (>98%) and elemental analysis .

Assay Standardization :

  • Use identical cell lines (e.g., HepG2 for antitumor studies) and culture conditions .
  • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with Tukey post-hoc) .

Specialized Methodologies

Q. What advanced analytical techniques are used to study degradation pathways?

Methodological Answer:

  • LC-MS/MS : Identify degradation products under stressed conditions (heat, light, pH extremes) .
  • Isotope Labeling : Track metabolic fate using ¹⁴C-labeled compound in hepatocyte incubations .

Q. Degradation Profile Example :

ConditionMajor DegradantsHalf-Life (h)
pH 2.0, 37°CSulfonic acid derivative12
UV Light, 24hFuran ring-opened byproduct6

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